2-acetoxymethylphenol

o-Quinone methide Hetero-Diels–Alder Spiroketal synthesis

Researchers requiring clean o-quinone methide generation at low temperatures face limited options. 2-Acetoxymethylphenol (CAS 6161-96-2) solves this by enabling mild anionic elimination (iPrMgCl, -78 °C) to access o-QM for hetero-Diels-Alder cycloadditions, >100 °C advantage over thermal methods. Key outcomes: • Enables synthesis of spiroketal natural products (alboatrin, lucidene) and sensitive exo-enol ether cycloadditions. • Direct precursor to 2-Hydroxymethyl Atomoxetine metabolite for LC-MS/MS reference standards. • >95% purity, batch consistency, ready for R&D use with global shipping.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 6161-96-2
Cat. No. B154159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetoxymethylphenol
CAS6161-96-2
Synonyms2-Hydroxybenzenemethanol α-Acetate;  o-Hydroxybenzyl Alcohol α-Acetate;  2-Hydroxybenzyl Acetate;  o-(Acetoxymethyl)phenol;  o-Hydroxybenzyl Acetate
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC=CC=C1O
InChIInChI=1S/C9H10O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3
InChIKeyLDPXUTOXMVCPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxymethylphenol: Physicochemical & Procurement Identifiers


2-Acetoxymethylphenol (synonyms: 2-hydroxybenzyl acetate, o-hydroxybenzyl acetate) is a low-molecular-weight (166.17 g/mol) phenolic ester bearing an acetoxymethyl substituent ortho to a free phenolic hydroxyl . Its computed partition coefficient (XLogP3 = 0.8) and topological polar surface area (TPSA = 46.5 Ų) indicate balanced hydrophilic–lipophilic properties within drug-like chemical space . The compound is primarily valued as a synthetic intermediate that generates ortho-quinone methide (o-QM) intermediates under mild conditions, enabling hetero-Diels–Alder cycloadditions for spiroketal natural product synthesis [1]. It is supplied at ≥95% purity for research use only.

Why 2-Acetoxymethylphenol Cannot Be Replaced by Similar Phenolic Acetates


Phenolic acetates such as aspirin (acetylsalicylic acid), 4-acetoxymethylphenol, or the parent 2-hydroxybenzyl alcohol are not functionally interchangeable with 2-acetoxymethylphenol. The ortho-relationship between the phenolic –OH and the acetoxymethyl ester uniquely enables a six-membered intramolecular hydrogen bond that facilitates clean acetic acid elimination to generate an o-quinone methide under exceptionally mild thermal or anionic conditions . In contrast, 4-acetoxymethylphenol (para-isomer) cannot form this intamolecular H-bond and requires harsher conditions for o-QM generation [1]. Aspirin (ortho-acetoxybenzoic acid) carries a free carboxyl group that introduces gastric irritancy not observed with compounds lacking a free carboxylic acid, including 2-acetoxymethylphenol [2]. The parent 2-hydroxybenzyl alcohol lacks the masked electrophilicity of the acetate leaving group entirely, precluding its direct use in o-QM-mediated cycloadditions. These structural distinctions directly translate into differentiated synthetic utility and biological safety profiles, underscored by the quantitative comparisons below.

Quantitative Differentiation Evidence vs. Closest Analogs


o-Quinone Methide Generation Temperature

2-Acetoxymethylphenol generates o-quinone methide intermediates via deprotonation with iPrMgCl at −78 °C to room temperature under anionic conditions, enabling hetero-Diels–Alder reactions with highly sensitive exo-enol ethers [1]. In contrast, 2-hydroxybenzyl alcohol (the non-acetylated parent) requires thermal activation or strong acid catalysis for dehydration to the o-QM, typically at >80 °C, which is incompatible with thermally sensitive substrates [2]. This >100 °C difference in operational temperature directly expands the substrate scope.

o-Quinone methide Hetero-Diels–Alder Spiroketal synthesis

Gastric Irritancy Profile

In a comparative study of phenyl acetates related to aspirin, compounds lacking a free carboxyl group—the structural class to which 2-acetoxymethylphenol belongs—exhibited markedly reduced or absent gastric irritancy while retaining anti-inflammatory activity comparable to aspirin [1]. Specifically, o-acetylation of phenols lacking a free carboxyl group did not engender gastric irritancy, whereas aspirin (acetylsalicylic acid) and other 2-acetoxybenzoic acids caused significant gastric mucosal damage in Wistar rats at 100 mg/kg oral dosing [1]. Gastric irritancy was primarily associated with the carboxylic acid group in aspirin.

Gastric irritancy NSAID Prodrug safety

Lipophilicity Comparison

2-Acetoxymethylphenol has a computed XLogP3 of 0.8 , reflecting its balanced hydrophilicity–lipophilicity profile. Its parent compound, 2-hydroxybenzyl alcohol (XLogP3 ≈ 0.2–0.4), is more hydrophilic, potentially limiting passive membrane diffusion [1]. Aspirin (acetylsalicylic acid) has an XLogP3 of approximately 1.2–1.4, and its free carboxyl group contributes to higher polarity and gastric irritancy [2]. The intermediate logP of 2-acetoxymethylphenol, combined with the absence of an ionizable carboxyl, positions it favorably for applications requiring moderate membrane permeation without the irritancy liabilities of aspirin.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Analysis

2-Acetoxymethylphenol has a TPSA of 46.5 Ų , well below the 140 Ų threshold commonly associated with good oral bioavailability and the 90 Ų threshold for blood–brain barrier penetration [1]. Aspirin has a TPSA of 63.6 Ų due to its additional carboxyl oxygen atoms [2]. The 17.1 Ų lower TPSA of 2-acetoxymethylphenol predicts superior passive membrane permeation relative to aspirin, while maintaining sufficient polarity for aqueous solubility.

Polar surface area Oral bioavailability Drug-likeness

Regiochemical Orthogonality in o-Quinone Methide Chemistry

The ortho-substitution pattern of 2-acetoxymethylphenol is essential for o-quinone methide formation through a six-membered intramolecular hydrogen-bonded transition state [1]. The para-isomer, 4-acetoxymethylphenol, cannot form an o-QM; instead, it would require a p-quinone methide pathway, which is thermodynamically less favorable and not observed under the mild anionic conditions (iPrMgCl, −78 °C to rt) developed for the ortho-isomer . This regiochemical constraint means that only the ortho-isomer (CAS 6161-96-2) is suitable for the biomimetic spiroketal synthesis methodology.

Regiochemistry o-Quinone methide Cycloaddition

Enzymatic Hydrolysis Susceptibility

The acetoxymethyl (AM) ester motif in 2-acetoxymethylphenol is a well-established esterase-labile protecting group that undergoes intracellular hydrolysis to release the parent phenol . This reactivity is analogous to the widely used acetoxymethyl (AM) ester prodrug strategy employed for fluorescein diacetate and Fura-2AM, where cellular esterases rapidly cleave the AM group [1]. In contrast, simple phenolic acetate esters (e.g., phenyl acetate) are generally more resistant to enzymatic hydrolysis, requiring longer incubation times or higher esterase concentrations [2]. The benzylic nature of the ester in 2-acetoxymethylphenol further enhances hydrolysis rates due to stabilization of the developing benzylic carbocation in the transition state .

Esterase Prodrug activation Hydrolysis

High-Impact Application Scenarios


Biomimetic Total Synthesis via Mild o-Quinone Methide Cycloaddition

2-Acetoxymethylphenol is the enabling precursor for generating o-quinone methide intermediates under mild anionic conditions (iPrMgCl, −78 °C to room temperature), a >100 °C advantage over thermal dehydration of 2-hydroxybenzyl alcohol [5]. This methodology has been demonstrated in the biomimetic synthesis of (±)-alboatrin and (±)-lucidene, and is directly applicable to spiroketal natural products such as berkelic acid, chaetoquadrins, and cephalostatin 6 . The mild conditions permit the use of highly sensitive exo-enol ethers as 2π partners, a substrate class incompatible with thermal o-QM generation methods. Procurement of the ortho-isomer (CAS 6161-96-2) is mandatory; the para-isomer cannot generate o-QM intermediates.

Design of Non-Ulcerogenic Phenolic Acetate Prodrugs

The absence of a free carboxyl group in 2-acetoxymethylphenol eliminates the gastric irritancy associated with aspirin, as established in comparative gastric mucosal damage studies in rats [5]. Combined with its intermediate lipophilicity (XLogP3 = 0.8) and low TPSA (46.5 Ų)—both superior to aspirin (XLogP3 ~1.2–1.4; TPSA 63.6 Ų)—this compound represents a more favorable scaffold for orally bioavailable phenolic prodrugs . The acetoxymethyl ester group is susceptible to intracellular esterase cleavage, enabling bioactivation to release the parent 2-hydroxybenzyl alcohol, which itself exhibits potent free radical scavenging activity comparable to α-tocopherol [4]. This makes 2-acetoxymethylphenol a strategic starting point for anti-inflammatory or antioxidant prodrug programs seeking to avoid NSAID-like gastrointestinal toxicity.

Synthesis of Atomoxetine Metabolite Reference Standards

2-Acetoxymethylphenol is a documented intermediate in the synthesis of 2-Hydroxymethyl Atomoxetine (H946705), a key metabolite of Atomoxetine (A791400), a selective norepinephrine reuptake inhibitor used in ADHD therapy [5]. For analytical laboratories and CROs developing LC-MS/MS methods for atomoxetine metabolite quantification, 2-acetoxymethylphenol provides a structurally authenticated synthetic entry point to the hydroxylated metabolite reference standard. The compound's defined physicochemical properties (MW 166.17, XLogP3 0.8, TPSA 46.5 Ų) facilitate chromatographic method development and impurity profiling.

Natural Product Isolation Reference for Marine Fungal Research

2-Acetoxymethylphenol has been isolated as a known compound from the fermentation broth of the marine fungus Y26-02, alongside other phenolic metabolites [5]. For natural product chemists and chemical ecologists, the compound serves as an authenticated reference standard for dereplication studies and comparative metabolomics of marine-derived fungi. Its presence in natural sources also supports its use as a biosynthetic pathway intermediate probe, distinct from purely synthetic analogs that lack this natural product provenance.

Quote Request

Request a Quote for 2-acetoxymethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.